Ethyl 2-amino-3-ethoxyisonicotinate

Description

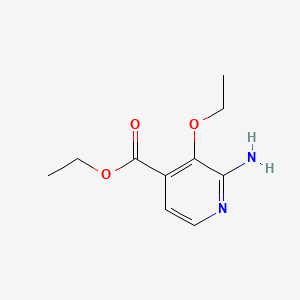

Ethyl 2-amino-3-ethoxyisonicotinate is a substituted pyridine derivative characterized by an amino group at position 2, an ethoxy group at position 3, and an ethyl ester at position 4 of the isonicotinate core (pyridine-4-carboxylate). This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system and functional group diversity.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-ethoxypyridine-4-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-3-14-8-7(10(13)15-4-2)5-6-12-9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12) |

InChI Key |

WJRYBUGNBNDETI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CN=C1N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-ethoxyisonicotinate can be achieved through several methods. One common approach involves the reaction of 2-aminoisonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-ethoxyisonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted isonicotinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-3-ethoxyisonicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-ethoxyisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-amino-3-ethoxyisonicotinate with two closely related derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Comparative Insights:

Nitro groups (in analogs) increase electrophilicity, favoring reduction or coupling reactions, whereas the amino group may enable diazotization or cross-coupling pathways.

Stability and Safety :

- Nitro-substituted analogs (e.g., ) are thermally unstable and require stringent safety protocols, including protective gear and specialized waste disposal . The absence of nitro or chloro groups in the target compound suggests lower inherent reactivity and reduced handling risks.

Synthetic Utility: Ethyl 2-chloro-3-nitroisonicotinate is used in multistep syntheses where chloro and nitro groups act as leaving or directing groups . The target compound’s amino and ethoxy groups could facilitate alternative routes, such as palladium-catalyzed aminations or etherifications.

Research Findings and Implications

- Nitro Derivatives : Ethyl 3-nitroisonicotinate (C₈H₈N₂O₄) has been employed in the synthesis of kinase inhibitors and fluorescent probes, leveraging nitro-to-amine reduction pathways .

- Chloro-Nitro Analogs : Ethyl 2-chloro-3-nitroisonicotinate’s dual functionality enables sequential substitutions, as demonstrated in the synthesis of fused pyridone scaffolds .

- Hypothetical Applications for Target Compound: The amino and ethoxy groups in this compound could position it as a precursor for antitubercular agents (analogous to isoniazid derivatives) or metal-chelating ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.